Imazodan's In Vitro Inotropic Potency Compared to Milrinone and Amrinone
In isolated guinea pig left atria, Imazodan demonstrated a positive inotropic EC50 of 6.5 µM. This potency is distinct from other common PDE3 inhibitors: it is comparable to milrinone (1.7 µM) and significantly more potent than amrinone (27 µM) [1]. This positions Imazodan as an agent with intermediate inotropic potency within its class.
| Evidence Dimension | Positive Inotropic Potency (EC50) |
|---|---|
| Target Compound Data | 6.5 µM |
| Comparator Or Baseline | Milrinone: 1.7 µM; Amrinone: 27 µM |
| Quantified Difference | Imazodan is ~3.8x less potent than milrinone and ~4.2x more potent than amrinone in this assay. |
| Conditions | Isolated guinea pig left atria |
Why This Matters
This quantitative potency difference directly informs the selection of an appropriate inotropic agent for a given experimental model, ensuring that the desired level of contractility enhancement is achieved without off-target effects.
- [1] Mochizuki, N., et al. (1993). Cardiovascular Effects of NSP-804 and NSP-805, Novel Cardiotonic Agents with Vasodilator Properties. Journal of Cardiovascular Pharmacology, 21(6), 983-995. View Source
